4-Chloro-1-iodo-2-(methoxymethyl)benzene
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Overview
Description
4-Chloro-1-iodo-2-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and a methoxymethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-iodo-2-(methoxymethyl)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the iodination of 4-chloro-2-(methoxymethyl)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient mixing of reactants. The choice of solvent, temperature, and reaction time would be carefully controlled to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-iodo-2-(methoxymethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the chlorine or methoxymethyl groups direct the incoming electrophile to specific positions on the ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents, with bases like potassium carbonate in an organic solvent.
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound where the iodine atom is replaced by an aryl group .
Scientific Research Applications
4-Chloro-1-iodo-2-(methoxymethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound can be used to create derivatives with potential biological activity, aiding in drug discovery and development.
Material Science: It may be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-iodo-2-(methoxymethyl)benzene in chemical reactions involves the reactivity of its functional groups. The iodine atom, being a good leaving group, facilitates substitution reactions. The chlorine and methoxymethyl groups influence the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions . The specific molecular targets and pathways depend on the context of its use, such as in the synthesis of pharmaceuticals or materials.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-iodo-2-methoxybenzene: Similar in structure but with a methoxy group instead of a methoxymethyl group.
1-Iodo-2-(methoxymethyl)benzene: Lacks the chlorine substituent, affecting its reactivity and applications.
Uniqueness
4-Chloro-1-iodo-2-(methoxymethyl)benzene is unique due to the combination of its substituents, which provide a balance of reactivity and stability. The presence of both chlorine and iodine allows for selective reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-1-iodo-2-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGTWQLROROJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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